A Comprehensive Technical Guide to 3-Bromo-5-chloro-2-iodopyridine (CAS No. 823221-97-2)
A Comprehensive Technical Guide to 3-Bromo-5-chloro-2-iodopyridine (CAS No. 823221-97-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-2-iodopyridine is a trihalogenated pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three different halogens on the pyridine ring, offers a platform for selective functionalization, making it a key intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of targeted therapeutics. The Chemical Abstracts Service (CAS) has assigned the number 823221-97-2 to this compound.[1]
Physicochemical Properties
Understanding the physical and chemical characteristics of 3-Bromo-5-chloro-2-iodopyridine is fundamental to its application in synthesis. The table below summarizes its key properties.
| Property | Value | Source |
| CAS Number | 823221-97-2 | [1] |
| Molecular Formula | C₅H₂BrClIN | [1] |
| Molecular Weight | 318.34 g/mol | [1] |
| Appearance | White to light yellow solid | Chemical Supplier Data |
| Melting Point | 58-60 °C | Chemical Supplier Data |
| Boiling Point | ~304.7 °C at 760 mmHg (Predicted) | Chemical Supplier Data |
| Density | ~2.4 g/cm³ (Predicted) | Chemical Supplier Data |
Synthesis of 3-Bromo-5-chloro-2-iodopyridine
The most common and efficient synthesis of 3-Bromo-5-chloro-2-iodopyridine involves a Sandmeyer-type reaction starting from 2-amino-3-bromo-5-chloropyridine. This method provides a direct and high-yielding route to the desired product.
Reaction Scheme:
Caption: Synthesis of 3-Bromo-5-chloro-2-iodopyridine via a Sandmeyer-type reaction.
Mechanistic Insight: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide. The reaction proceeds through a free radical mechanism involving a diazonium salt intermediate.[4][5]
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Diazotization: The primary aromatic amine (2-amino-3-bromo-5-chloropyridine) reacts with a nitrite source, such as tert-butyl nitrite, in the presence of an acid (often generated in situ) to form a diazonium salt.
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Electron Transfer: A copper(I) salt, in this case, cuprous iodide (CuI), facilitates a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂).
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Halogen Transfer: The aryl radical then abstracts an iodine atom from an iodine source (elemental iodine, I₂) to form the final product, 3-Bromo-5-chloro-2-iodopyridine.
Detailed Experimental Protocol:
The following protocol is a representative procedure for the synthesis of 3-Bromo-5-chloro-2-iodopyridine:[1]
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To a reaction vessel under an inert atmosphere (e.g., nitrogen), add acetonitrile, elemental iodine, cuprous iodide (CuI), and tert-butyl nitrite.
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Cool the mixture in an ice bath.
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Slowly add 2-amino-3-bromo-5-chloropyridine to the cooled reaction mixture.
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Heat the reaction mixture to 60 °C and stir for approximately 2 hours.
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Upon completion of the reaction (monitored by techniques such as TLC or LC-MS), quench the reaction by adding water.
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Collect the resulting solid by filtration.
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The crude product can be further purified by washing with a suitable organic solvent (e.g., ethyl acetate) and recrystallization or column chromatography.
Reactivity and Applications in Organic Synthesis
The synthetic utility of 3-Bromo-5-chloro-2-iodopyridine lies in the differential reactivity of its three halogen substituents. This allows for sequential and site-selective cross-coupling reactions, providing a powerful tool for the construction of highly substituted pyridine scaffolds.
Selectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[6][7] This predictable reactivity profile enables the selective functionalization of the 2-position (iodo), followed by the 3-position (bromo), and finally the 5-position (chloro).
Caption: General reactivity order of halogens in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 3-Bromo-5-chloro-2-iodopyridine, the reaction can be performed stepwise to introduce different aryl or heteroaryl groups at each halogenated position.
Predicted Stepwise Suzuki Coupling:
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Reaction at the 2-position (Iodo): Under mild conditions, a Suzuki coupling will selectively occur at the C-I bond.
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Reaction at the 3-position (Bromo): With a more reactive catalyst system or harsher conditions, a second Suzuki coupling can be achieved at the C-Br bond.
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Reaction at the 5-position (Chloro): The C-Cl bond is the least reactive and would require the most forcing conditions for a third Suzuki coupling.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] Similar to the Suzuki coupling, the Sonogashira reaction on 3-Bromo-5-chloro-2-iodopyridine is expected to proceed with high selectivity at the 2-position (iodo) under standard conditions. This allows for the introduction of an alkynyl moiety at this position, which can then be further elaborated.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in many approved drugs and clinical candidates. 3-Bromo-5-chloro-2-iodopyridine serves as a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications.
Polo-like Kinase (PLK) Inhibitors
Polo-like kinases (PLKs), particularly PLK1, are crucial regulators of the cell cycle.[9] Overexpression of PLK1 is observed in a wide range of human cancers, making it an attractive target for anticancer drug development.[9][10][11] Several small molecule inhibitors of PLK1 have been developed, many of which feature substituted pyridine or pyrimidine cores.[10][11] While specific examples detailing the direct use of 3-Bromo-5-chloro-2-iodopyridine in the synthesis of a named PLK1 inhibitor are not prevalent in publicly accessible literature, its structural motifs are highly relevant to the scaffolds of known PLK1 inhibitors. The ability to selectively introduce various substituents at the 2, 3, and 5-positions of the pyridine ring makes it an ideal starting material for generating diverse libraries of compounds for screening against PLK1 and other kinases.
Conclusion
3-Bromo-5-chloro-2-iodopyridine is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined and predictable reactivity in selective cross-coupling reactions allows for the controlled and efficient construction of complex, highly substituted pyridine derivatives. As the demand for novel and potent kinase inhibitors and other targeted therapeutics continues to grow, the utility of versatile intermediates like 3-Bromo-5-chloro-2-iodopyridine is expected to increase, making it an indispensable tool for medicinal chemists and researchers in the pharmaceutical industry.
References
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Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. Bioorganic Chemistry. Available at: [Link]
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Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. PubMed. Available at: [Link]
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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1 - Supporting Information. pubs.rsc.org. Available at: [Link]
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